1,1,1,2,2,5,5,5-Octafluoropentan-3-one
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Overview
Description
1,1,1,2,2,5,5,5-Octafluoropentan-3-one is a fluorinated organic compound with the molecular formula C5H2F8O. This compound is characterized by the presence of eight fluorine atoms, which significantly influence its chemical properties and reactivity. It is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2,2,5,5,5-Octafluoropentan-3-one typically involves the fluorination of pentanone derivatives. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in a fluorinated solvent to ensure the stability of the intermediate and final products.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,2,2,5,5,5-Octafluoropentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of fluorinated alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Various fluorinated derivatives depending on the substituent introduced.
Scientific Research Applications
1,1,1,2,2,5,5,5-Octafluoropentan-3-one has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,5,5,5-Octafluoropentan-3-one involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms enhances its lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, making the compound useful in biochemical studies.
Comparison with Similar Compounds
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A fluorinated alcohol with similar structural features but different functional groups.
1,1,1,2,2,3,3,3-Octafluoropropane: A fluorinated propane derivative with similar fluorine content but a different carbon backbone.
Uniqueness: 1,1,1,2,2,5,5,5-Octafluoropentan-3-one is unique due to its specific arrangement of fluorine atoms and the presence of a ketone functional group. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
61637-92-1 |
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Molecular Formula |
C5H2F8O |
Molecular Weight |
230.06 g/mol |
IUPAC Name |
1,1,1,2,2,5,5,5-octafluoropentan-3-one |
InChI |
InChI=1S/C5H2F8O/c6-3(7,8)1-2(14)4(9,10)5(11,12)13/h1H2 |
InChI Key |
QNVSPRVCTSUPKF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(C(F)(F)F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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